molecular formula C20H17BrN2O3 B2911895 1-(4-bromobenzyl)-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 922885-19-6

1-(4-bromobenzyl)-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

货号: B2911895
CAS 编号: 922885-19-6
分子量: 413.271
InChI 键: CUPGWLDEBBINIP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Bromobenzyl)-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 2-oxo-1,2-dihydropyridine core substituted with a 4-bromobenzyl group at position 1 and a 3-methoxyphenyl carboxamide moiety at position 3. This scaffold is structurally analogous to several pharmacologically active compounds, particularly kinase inhibitors and receptor modulators.

属性

IUPAC Name

1-[(4-bromophenyl)methyl]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3/c1-26-17-5-2-4-16(12-17)22-19(24)18-6-3-11-23(20(18)25)13-14-7-9-15(21)10-8-14/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPGWLDEBBINIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine-2-one core. One common approach is the reaction of 4-bromobenzyl bromide with 3-methoxyaniline under controlled conditions to form the intermediate compound, which is then further reacted with appropriate reagents to introduce the carboxamide group.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and precise control of reaction conditions, such as temperature, pressure, and pH, to ensure the purity and yield of the final product. Advanced purification techniques, such as chromatography, are employed to isolate the compound from by-products and impurities.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may have different functional groups.

  • Substitution Products: Substituted derivatives where different groups replace the bromobenzyl or methoxyphenyl groups.

科学研究应用

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis reactions.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of diseases such as cancer and inflammation.

  • Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

作用机制

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The bromobenzyl group and methoxyphenyl group play crucial roles in binding to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The 2-oxo-1,2-dihydropyridine-3-carboxamide moiety is a common pharmacophore in kinase inhibitors and receptor ligands. Key structural variations among analogs include:

  • Substituents at position 1 : Benzyl groups with halogen (e.g., 4-bromo, 3-chloro) or trifluoromethyl modifications.
  • Substituents at position 3 : Aryl carboxamides with methoxy, nitro, or heterocyclic groups.
  • Additional modifications : Methyl or halogen substitutions on the pyridine ring (e.g., C5 or C6 positions).
Table 1: Structural Comparison of Selected Analogs
Compound Name/ID Position 1 Substituent Position 3 Substituent Key Modifications References
Target Compound 4-Bromobenzyl 3-Methoxyphenyl None -
BMS-777607 4-Fluorophenyl Ethoxy, 3-fluorophenyl C6 methyl
Merestinib 1-Methyl-6-(pyrazol-4-yl) 3-Fluoro-4-(indazolyloxy)phenyl C6 methyl
N-(3-Bromo-2-methylphenyl) derivative None 3-Bromo-2-methylphenyl Planar conformation
CB2 Receptor Ligand (SIMCC2015) Varied Varied C5/C6 substituents modulate activity

Pharmacological Activities

Kinase Inhibition
  • BMS-777607: A selective Met kinase inhibitor with oral efficacy (IC₅₀ values in nanomolar range). Its 4-fluorophenyl and ethoxy groups enhance binding affinity .
  • Merestinib : Targets multiple kinases (e.g., MET, AXL) and incorporates a methyl group at C6, improving metabolic stability .
  • Ripretinib : Approved for gastrointestinal stromal tumors, this compound uses a naphthyridine core but retains the 2-oxo-1,2-dihydropyridine motif, demonstrating the scaffold’s versatility in kinase inhibition .
Cytotoxic Activity
  • Compound 18 () : Exhibited cytotoxicity against HCT116 colon cancer cells (IC₅₀ = 35 μg/mL), attributed to its 2-chloro-benzoyl substituent .
Receptor Modulation
  • CB2 Ligands : Derivatives with C5 substituents (e.g., methyl, halogen) exhibit agonism, inverse agonism, or antagonism at CB2 receptors. For example, a methyl group at C6 enhances selectivity .

Structure-Activity Relationships (SAR)

  • Position 1 : Halogenated benzyl groups (e.g., 4-bromo) may enhance lipophilicity and target binding. The 4-bromobenzyl group in the target compound could improve blood-brain barrier penetration compared to 3-chlorobenzyl analogs .
  • Position 3 : Methoxy groups (as in the target compound) often improve solubility, whereas nitro or heterocyclic groups (e.g., benzothiazol in ) may enhance receptor affinity .
  • C5/C6 Modifications : Methylation at C6 (BMS-777607, Merestinib) correlates with kinase selectivity and metabolic stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name/ID Molecular Weight Molecular Formula LogP* (Predicted) Solubility*
Target Compound ~415.3 C₂₀H₁₈BrN₂O₃ ~3.5 Moderate (DMSO)
BMS-777607 501.5 C₂₄H₂₁F₂N₃O₃ ~4.2 Low
N-(4-Chlorobiphenyl-2-yl) derivative ~345.8 C₁₈H₁₃ClN₂O₂ ~3.8 Moderate
Compound 14 () 425.9 C₂₁H₁₆ClN₃O₃S ~4.0 Low

生物活性

The compound 1-(4-bromobenzyl)-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine derivative that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridines, which are known for their diverse pharmacological activities. The presence of the bromobenzyl and methoxyphenyl groups contributes to its lipophilicity and potential interaction with biological targets.

Molecular Formula

  • C : 21
  • H : 22
  • N : 2
  • O : 3

Molecular Weight

  • Approximately 360.41 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of dihydropyridine derivatives, including the compound . Notably, it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Pseudomonas aeruginosa31.2 - 62.5

These values indicate that the compound is particularly effective against Gram-positive bacteria, with a bactericidal mechanism likely involving disruption of protein synthesis and inhibition of nucleic acid production .

The proposed mechanism of action for this compound involves:

  • Inhibition of Protein Synthesis : The compound disrupts ribosomal function, leading to reduced protein production.
  • Nucleic Acid Synthesis Inhibition : It interferes with DNA replication and transcription processes.
  • Biofilm Disruption : It shows moderate to good antibiofilm activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Studies

  • Study on Antistaphylococcal Activity :
    • A study evaluated the effectiveness of similar dihydropyridine compounds against MRSA.
    • Results showed that compounds with structural similarities exhibited MIC values comparable to established antibiotics, indicating potential for clinical application in treating resistant infections .
  • Biofilm Inhibition Study :
    • Research demonstrated that the compound significantly reduced biofilm formation in Pseudomonas aeruginosa.
    • The biofilm inhibition concentration (MBIC) was reported at levels significantly lower than those observed for traditional antibiotics like ciprofloxacin .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。